2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole
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Overview
Description
2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole is a heterocyclic compound that features a unique combination of aromatic rings and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization with phenylhydrazine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole can undergo various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Reduction: 2-(4-aminophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole exerts its effects depends on its application:
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-4-phenyl-1H-imidazole: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
4-nitrophenyl-2-thiophen-2-yl-1H-imidazole: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole stands out due to the combination of its nitro group, phenyl ring, and thiophene ring, which together confer unique electronic and steric properties. These features make it particularly versatile for applications in various fields, from medicinal chemistry to materials science.
Properties
CAS No. |
6205-24-9 |
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Molecular Formula |
C19H13N3O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-10-8-14(9-11-15)19-20-17(13-5-2-1-3-6-13)18(21-19)16-7-4-12-25-16/h1-12H,(H,20,21) |
InChI Key |
KACWDVXKKYFVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Origin of Product |
United States |
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